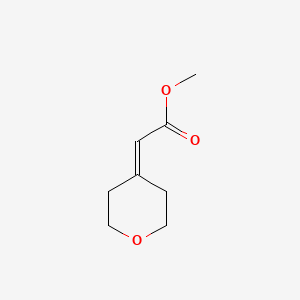
Methyl 2-(oxan-4-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical, chemical, and food industries.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(oxan-4-ylidene)acetate can be synthesized through the Horner–Wadsworth–Emmons reaction. The starting material, oxetan-3-one, reacts with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate with a 73% yield . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
化学反応の分析
Types of Reactions
Methyl 2-(oxan-4-ylidene)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
科学的研究の応用
Methyl 2-(oxan-4-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flavors and fragrances due to its fruity odor.
作用機序
The mechanism of action of methyl 2-(oxan-4-ylidene)acetate involves its reactivity as an electrophile in various chemical reactions. The compound’s ester group is susceptible to nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives and functionalized compounds .
類似化合物との比較
Similar Compounds
- Methyl 2-(azetidin-3-ylidene)acetate
- Methyl 2-(oxetan-3-ylidene)acetate
Comparison
Methyl 2-(oxan-4-ylidene)acetate is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other similar compounds. For instance, methyl 2-(azetidin-3-ylidene)acetate contains an azetidine ring, which has different reactivity and stability characteristics. Similarly, methyl 2-(oxetan-3-ylidene)acetate features an oxetane ring, leading to variations in its chemical behavior and applications .
生物活性
Methyl 2-(oxan-4-ylidene)acetate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique chemical structure, characterized by the presence of an oxane ring, contributes to its reactivity and potential biological applications. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a colorless liquid with a fruity odor, making it appealing for various applications in the pharmaceutical and food industries. The compound can be synthesized primarily through the Horner–Wadsworth–Emmons reaction, yielding a product with a reported yield of approximately 73% . Its oxane ring structure imparts unique chemical properties compared to similar compounds, enhancing its utility in synthetic organic chemistry and medicinal chemistry .
The biological activity of this compound is attributed to its ability to interact with molecular targets within biological systems. The oxan-4-ylidene group allows the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . This interaction is crucial for its potential applications in drug development and enzyme-catalyzed reactions.
Biological Activity and Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound. Below is a summary table of relevant findings:
特性
IUPAC Name |
methyl 2-(oxan-4-ylidene)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-7-2-4-11-5-3-7/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLUJWIFSPCQBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712418 |
Source


|
| Record name | Methyl (oxan-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138302-49-5 |
Source


|
| Record name | Methyl (oxan-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













